molecular formula C22H20N4O3S B4318206 methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

Cat. No.: B4318206
M. Wt: 420.5 g/mol
InChI Key: FCVJBGXCGGAIJJ-UHFFFAOYSA-N
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Description

Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, an imidazole ring, and a benzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.

    Introduction of the Imidazole Ring: The imidazole ring is introduced via a condensation reaction between an appropriate aldehyde and an amine, followed by cyclization.

    Attachment of the Benzylthio Group: The benzylthio group is attached through a nucleophilic substitution reaction, where a benzylthiol reacts with a suitable leaving group on the quinazoline core.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The imidazole ring can be reduced under catalytic hydrogenation conditions to form saturated imidazoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions with amines or alcohols to form amides or other esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Amines or alcohols in the presence of a base such as triethylamine.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Saturated imidazoline derivatives.

    Substitution: Amides or other esters.

Scientific Research Applications

Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Pharmacology: The compound is investigated for its potential as an anti-inflammatory and antimicrobial agent.

    Biochemistry: It is used as a probe to study enzyme-substrate interactions and to elucidate the mechanisms of enzyme inhibition.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by activating pro-apoptotic pathways and inhibiting anti-apoptotic proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-6-carboxylate: Similar structure with a different position of the carboxylate group.

    Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-5-carboxylate: Another positional isomer with the carboxylate group at the 5-position.

Uniqueness

Methyl 2-(benzylthio)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the benzylthio group and the imidazole ring enhances its potential as a bioactive molecule with diverse applications in medicinal chemistry and pharmacology.

Properties

IUPAC Name

methyl 2-benzylsulfanyl-3-[2-(1H-imidazol-5-yl)ethyl]-4-oxoquinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O3S/c1-29-21(28)16-7-8-18-19(11-16)25-22(30-13-15-5-3-2-4-6-15)26(20(18)27)10-9-17-12-23-14-24-17/h2-8,11-12,14H,9-10,13H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJBGXCGGAIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3)CCC4=CN=CN4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
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methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate
Reactant of Route 6
methyl 2-(benzylsulfanyl)-3-[2-(1H-imidazol-4-yl)ethyl]-4-oxo-3,4-dihydroquinazoline-7-carboxylate

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